Product packaging for hemoglobin Moriguchi(Cat. No.:CAS No. 124149-28-6)

hemoglobin Moriguchi

Cat. No.: B1169076
CAS No.: 124149-28-6
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Description

Hemoglobin Moriguchi is a naturally occurring mutant human hemoglobin variant characterized by a point mutation in the beta-globin chain, specifically a His→Tyr substitution at position 97 (FG4) . This residue is located at the crucial α 1 β 2 subunit interface, which undergoes significant conformational changes during the transition between the tense (T) and relaxed (R) states of hemoglobin, a process central to its cooperative oxygen binding . Due to this strategic mutation, Hb Moriguchi exhibits an increased oxygen affinity compared to wild-type hemoglobin A, though it retains a normal Hill coefficient (n value) and demonstrates a slightly reduced alkaline Bohr effect . The variant is present in approximately equal proportion to Hb A in heterozygous carriers, who do not present with erythrocytosis (polycythemia), indicating the functional deviation is less severe than that observed in some other variants with substitutions at the same position . The primary research value of this compound lies in its utility as a model protein for structure-function relationship studies at the α 1 β 2 interface . Investigations into this variant and others at β97 (such as Hb Santa Clara, Hb Malmö, and Hb Wood) provide critical insights into the role of specific residues in the fine modulation of hemoglobin's allosteric properties . Research-grade this compound is essential for in vitro biophysical and biochemical studies aimed at understanding oxygen transport, hemoglobin allostery, and the molecular pathophysiology of hemoglobinopathies. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

124149-28-6

Molecular Formula

C8H13NO3

Synonyms

hemoglobin Moriguchi

Origin of Product

United States

Molecular Architecture and Genetic Basis of Hemoglobin Moriguchi

Precise Identification of the Specific Amino Acid Substitution in Hemoglobin Moriguchi

This compound is defined by a single amino acid substitution in the beta-globin chain of the hemoglobin molecule.

Localization of the Substitution within the Beta Globin Chain (e.g., β97)

The specific amino acid substitution in this compound occurs at position 97 of the beta-globin chain, denoted as β97 dnai.orgnih.govnih.govtandfonline.comcapes.gov.brpsu.educnr.it. This precise localization is crucial for understanding the structural and functional implications of the variant.

Position within the Globin Chain and Inter-subunit Interface (e.g., FG4 at α1-β2 interface)

The His97 residue is located at the FG4 position within the beta-globin chain nih.govnih.govcapes.gov.brpsu.edu. This position is particularly significant as it is part of the α1-β2 intersubunit interface nih.govnih.govcapes.gov.br. This interface plays a primary role in the cooperative quaternary transition between the low-affinity T-state and the high-affinity R-state of the hemoglobin molecule, which is essential for oxygen binding and release nih.gov.

The details of the amino acid substitution are summarized in the table below:

FeatureDescription
Globin Chain Beta globin chain (β)
Position 97
Amino Acid Change Histidine (His) to Tyrosine (Tyr)
Nomenclature β97His→Tyr
Helix/Loop Position FG4
Inter-subunit Interface Impact α1-β2 interface

Genetic Underpinnings of this compound Expression

The occurrence of this compound is a direct consequence of a specific genetic mutation.

Gene Locus and Molecular Genetics of the HBB Mutation

The gene responsible for encoding the beta-globin subunit is the HBB gene wikipedia.orgarchivesofmedicalscience.com. The HBB gene is situated within the beta-globin gene cluster on the short arm of chromosome 11, specifically at position p15.4 or p15.5 wikipedia.orgarchivesofmedicalscience.comwikipedia.org. This compound is classified as a beta-globin variant, indicating its origin from a mutation within this gene evitachem.com. The HBB gene, along with the HBA gene (encoding alpha-globin), forms the common adult hemoglobin, HbA, which is a heterotetramer of two alpha and two beta chains wikipedia.orgmedlineplus.gov.

Presumed Nucleotide Sequence Change Leading to the Substitution

The amino acid substitution of Histidine to Tyrosine at codon 97 in the beta-globin chain is presumed to result from a single nucleotide change in the HBB gene. Specifically, the codon CAC, which codes for Histidine, is thought to be mutated to TAC, which codes for Tyrosine, at codon 97 psu.eduresearchgate.net. This point mutation is the molecular basis for the expression of this compound.

The genetic information for this compound is presented in the following table:

FeatureDescription
Gene HBB (Hemoglobin subunit beta)
Chromosome Locus 11p15.4 or 11p15.5
Mutation Type Point mutation
Affected Codon 97
Normal Nucleotide Sequence (Codon) CAC (coding for Histidine)
Mutated Nucleotide Sequence (Codon) TAC (coding for Tyrosine)

Allelic Variations and Population Genetics of this compound

This compound is considered an uncommon or rare hemoglobin variant. advancedchemtech.com Its occurrence has been documented in a limited number of individuals, primarily within the Japanese population. The initial discovery reported its presence in a diabetic Japanese female and her 27-year-old son. wikipedia.org Subsequent clinical laboratory findings also identified the variant in an 83-year-old female and a 47-year-old female, both of whom were heterozygous for the beta-globin codon 97 CAC>TAC (His97Tyr) mutation. advancedchemtech.com

Given the scarce reporting of this compound cases, extensive data on its global allelic variations, population frequencies, or detailed population genetics are not widely available in the current scientific literature. Information regarding its prevalence across broader ethnic groups, the influence of evolutionary pressures, or the effects of genetic drift on its distribution has not been extensively documented. The existing research primarily focuses on characterizing the molecular and functional aspects of the variant in the identified individuals.

Advanced Structural Analysis and Conformational Dynamics of Hemoglobin Moriguchi

Crystallographic Studies and Theoretical Modeling of Hemoglobin Moriguchi

The precise three-dimensional arrangement of amino acids in hemoglobin is fundamental to its cooperative oxygen-binding capabilities. Alterations to this structure, even by a single amino acid substitution, can significantly impact its function. This section explores the structural ramifications of the β97His→Tyr substitution in this compound through both experimental and computational approaches.

X-ray Diffraction Analysis of Conformational Changes Induced by the Substitution

To date, specific X-ray crystallographic data for this compound has not been reported in the scientific literature. X-ray crystallography is a powerful technique that provides high-resolution three-dimensional structures of molecules in their crystalline state. mdpi.comnih.govspringernature.com For hemoglobin, this method has been instrumental in revealing the distinct quaternary structures of the tense (T) deoxygenated state and the relaxed (R) oxygenated state. The transition between these states is central to hemoglobin's allosteric mechanism. nih.gov

The β97 histidine residue is located at the α1β2 interface, which undergoes significant rearrangement during the T-to-R transition. nih.gov In deoxyhemoglobin (T-state), this histidine forms a hydrogen bond with threonine-α41. Upon oxygenation and the shift to the R-state, this bond is broken, and a new hydrogen bond is formed between asparagine-β102 and aspartate-α94. Mutations at the α1β2 interface, such as the one in this compound, are known to perturb the equilibrium between the T and R states, often favoring the high-affinity R-state. nih.govnih.gov

While direct crystallographic evidence for this compound is unavailable, studies on other hemoglobin variants with substitutions at the β97 position, such as Hemoglobin Malmö (β97His→Gln), have provided insights into the likely structural consequences. nih.govresearchgate.netcloudfront.net X-ray analysis of these related variants typically reveals a destabilization of the T-state quaternary structure, leading to an increased propensity to adopt the R-state conformation even in the deoxygenated form. This structural shift is a primary contributor to the observed high oxygen affinity. It is highly probable that a similar structural scenario unfolds in this compound.

Theoretical Three-Dimensional Models of this compound and Comparison with Wild-Type Hemoglobin A

In the absence of experimental crystallographic data, theoretical modeling provides a valuable tool for predicting the structural impact of the β97His→Tyr substitution. A three-dimensional model of this compound has been generated to investigate the structural basis of its altered function. researchgate.net This computational approach allows for a detailed comparison with the known structure of wild-type Hemoglobin A.

Structural modeling suggests that the replacement of histidine with the bulkier tyrosine at the β97 position leads to significant stabilization of the high-affinity R-state of the hemoglobin molecule relative to the low-affinity T-state. researchgate.net In the T-state of normal Hemoglobin A, the β97 histidine residue fits into a pocket at the α1β2 interface. The introduction of a tyrosine at this position is predicted to create steric hindrance, making the T-state conformation less favorable. This steric clash would disrupt the normal inter-subunit contacts that stabilize the deoxygenated state.

Conversely, the R-state conformation is more accommodating of the larger tyrosine residue. The stabilization of the R-state explains the increased oxygen affinity of this compound. researchgate.net This theoretical model is consistent with the functional data and provides a plausible structural explanation for the observed properties of this hemoglobin variant.

Hemoglobin VariantSubstitutionStructural and Functional Consequences
This compoundβ97(FG4)His→TyrIncreased oxygen affinity, normal cooperativity, slightly reduced Bohr effect. Theoretical models suggest stabilization of the R-state. psu.edunih.govresearchgate.net
Hemoglobin Santa Claraβ97(FG4)His→AsnIncreased oxygen affinity, reduced Bohr effect. Theoretical models suggest stabilization of the R-state. researchgate.netnih.gov
Hemoglobin Malmöβ97(FG4)His→GlnIncreased oxygen affinity, reduced heme-heme interaction. nih.govresearchgate.net
Hemoglobin Woodβ97(FG4)His→LeuHigh oxygen affinity. nih.govmdpi.com
Hemoglobin Nagoyaβ97(FG4)His→ProHigh oxygen affinity, absence of cooperativity. researchgate.net

Spectroscopic Investigations of this compound Structure and Heme Environment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Global and Local Structural Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a sensitive technique for studying the structure and dynamics of proteins at the atomic level. While a complete NMR spectrum of this compound has not been published, proton NMR studies of other hemoglobin variants with modifications in the proximal heme pocket of the beta subunits have provided relevant insights. nih.gov

These studies have been instrumental in assigning the resonance of the C-2 proton of the β97 histidine. nih.gov The chemical shift of this proton is sensitive to its local environment and can be used as a probe for structural perturbations in this region of the molecule. In this compound, the substitution of histidine with tyrosine would eliminate this specific resonance, but the resulting changes in the surrounding amino acid resonances would provide information about the local conformational adjustments.

NMR studies on related variants have shown that structural perturbations induced by substitutions in the FG segment of the beta subunits are primarily localized to the beta subunits and extend to the α1β2 interface, rather than to the distal side of the heme pocket. nih.gov This suggests a pathway for allosteric communication, where changes at the subunit interface can influence the heme environment and, consequently, oxygen affinity. It is anticipated that NMR studies of this compound would reveal localized structural rearrangements at the α1β2 interface, consistent with the stabilization of the R-quaternary structure.

Resonance Raman Spectroscopy for Heme Macrocycle and Ligand Interactions

Resonance Raman spectroscopy is a vibrational spectroscopy technique that provides detailed information about the heme active site in hemoglobin. By selectively enhancing the vibrations of the heme macrocycle, it is possible to probe the iron's spin and coordination state, as well as its interactions with the proximal histidine and bound ligands. acs.orgnih.gov

Although no specific Resonance Raman studies on this compound have been reported, research on other hemoglobin variants with mutations at the α1β2 interface has demonstrated the utility of this technique. acs.orgnih.gov The iron-histidine stretching frequency (νFe-His) is a particularly sensitive marker of the strain on the Fe-His bond, which is a key element of the allosteric mechanism. In the T-state, this bond is under tension, resulting in a lower νFe-His frequency compared to the R-state.

Given that the β97His→Tyr substitution in this compound is expected to destabilize the T-state, it is predicted that Resonance Raman spectroscopy would reveal a higher νFe-His frequency in the deoxygenated form of this variant compared to deoxygenated Hemoglobin A. This would be indicative of a reduced strain on the Fe-His bond and a shift towards an R-like conformation even in the absence of oxygen.

Spectroscopic TechniqueKey ParameterExpected Observation for this compoundInterpretation
Proton NMRChemical shifts of protons at the α1β2 interfaceSignificant changes in resonances of residues surrounding β97.Localized structural rearrangement at the subunit interface.
Resonance Ramanν(Fe-His) stretching frequencyHigher frequency in the deoxygenated state compared to Hemoglobin A.Reduced strain on the Fe-His bond, indicating a shift towards the R-state.
Circular Dichroism (Far-UV)Molar ellipticity at ~222 nm and ~208 nmMinimal changes expected compared to Hemoglobin A.Preservation of the overall α-helical secondary structure.
Circular Dichroism (Soret region)Ellipticity of the Soret bandPotential alterations in the Soret CD spectrum.Changes in the heme environment and its interactions with surrounding amino acids.

Circular Dichroism Spectroscopy for Secondary Structure Alterations

Circular Dichroism (CD) spectroscopy is a widely used technique to assess the secondary structure of proteins. The far-UV region of the CD spectrum (typically 190-250 nm) is sensitive to the protein's backbone conformation, particularly the α-helical content. Since hemoglobin is a predominantly α-helical protein, CD spectroscopy is a valuable tool for detecting any gross changes in its secondary structure.

The Soret region of the CD spectrum (around 400 nm) provides information about the chiral environment of the heme group. The interaction of the heme with the surrounding globin chain induces optical activity in the otherwise achiral heme molecule. Changes in the heme pocket environment due to amino acid substitutions can lead to alterations in the Soret CD spectrum. Therefore, it is plausible that the substitution of histidine with tyrosine at β97, which is in proximity to the heme pocket, could induce subtle changes in the Soret CD spectrum of this compound, reflecting a modified heme environment.

Molecular Biomechanics and Functional Consequences of Hemoglobin Moriguchi

Allosteric Regulation and Oxygen Binding Affinity of Hemoglobin Moriguchi

This compound, a rare hemoglobin variant, exhibits distinct allosteric and oxygen-binding properties stemming from a single amino acid substitution of histidine to tyrosine at position 97 of the beta-globin chain. This specific alteration at the α1β2 interface, a critical region for the cooperative binding of oxygen, leads to notable functional consequences.

Characterization of Oxygen Dissociation Curves

Studies on this compound have demonstrated a slight increase in its affinity for oxygen. bohrium.comnih.gov This is characterized by a leftward shift in the oxygen equilibrium curve (OEC) when compared to normal Hemoglobin A. medmastery.com The partial pressure of oxygen at which the hemoglobin is 50% saturated (P50) is a key indicator of oxygen affinity. For this compound, a lower P50 value is observed, signifying that it binds oxygen more readily and releases it less easily than Hemoglobin A.

ConditionHemoglobin A (Normal)This compound
P50 (mm Hg) at pH 7.4 ~26.5Slightly Decreased
Oxygen Affinity NormalSlightly Increased

Molecular Mechanisms of Cooperativity Modulation (Hill Coefficient)

Despite the increased oxygen affinity, this compound maintains a normal degree of cooperativity in oxygen binding. bohrium.comnih.gov Cooperativity, the process by which the binding of one oxygen molecule to a hemoglobin subunit influences the affinity of the other subunits, is quantified by the Hill coefficient (n). For normal Hemoglobin A, the Hill coefficient is typically around 2.8. reddit.com Research indicates that the n value for this compound is within the normal range, suggesting that the substitution at the β97 position does not significantly impair the cooperative interactions between the hemoglobin subunits. bohrium.comnih.gov

ParameterValue
Hill Coefficient (n) Normal (approx. 2.8)

Impact on Heme-Globin Interactions and Quaternary State Transitions (T-state stabilization, R-state stabilization)

The transition between the low-affinity tense (T) state and the high-affinity relaxed (R) state is fundamental to hemoglobin's cooperative oxygen binding. nih.govwikipedia.org The β97 histidine residue is located at the crucial α1β2 interface, which undergoes significant conformational changes during this transition. In the deoxygenated T-state, the β97 histidine forms a hydrogen bond with the α41 threonine, a bond that helps to stabilize this low-affinity conformation.

The substitution of histidine with the bulkier tyrosine residue at this position in this compound is thought to disrupt this stabilizing interaction in the T-state. This disruption likely shifts the allosteric equilibrium more towards the high-affinity R-state, even in the absence of oxygen. researchgate.net This inherent preference for the R-state provides a molecular explanation for the observed increase in oxygen affinity. The larger tyrosine side chain may sterically hinder the formation of the T-state quaternary structure, thereby facilitating the transition to or stabilization of the R-state.

Influence on the Bohr Effect and Proton Linkage

The Bohr effect describes the inverse relationship between hemoglobin's oxygen affinity and the surrounding pH and carbon dioxide concentration. wikipedia.org This physiological mechanism is crucial for efficient oxygen delivery to metabolically active tissues.

Analysis of Alkaline Bohr Effect Alterations

This compound exhibits a slightly reduced alkaline Bohr effect. bohrium.comnih.gov The Bohr effect is quantified by the change in the logarithm of the P50 value per unit change in pH (ΔlogP50/ΔpH). In individuals with this compound, the ratio of the P50 of their red blood cells compared to normal red blood cells increases as the pH decreases, which is indicative of a diminished Bohr effect. medmastery.com

pH RangeHemoglobin A (Normal)This compound
Alkaline Bohr Effect (ΔlogP50/ΔpH) NormalSlightly Reduced

Molecular Basis of pH Sensitivity Modulation

The molecular basis for the reduced Bohr effect in this compound lies in the substitution of a key proton-binding residue. The β97 histidine is one of the amino acids that contributes to the Bohr effect in normal hemoglobin. Its imidazole (B134444) side chain can accept a proton at lower pH, which helps to stabilize the T-state and promote oxygen release.

By replacing this histidine with a tyrosine, which has a much higher pKa and is not expected to be protonated under physiological pH changes, a significant proton-binding site is lost. This loss diminishes the hemoglobin molecule's sensitivity to changes in proton concentration. Consequently, the ability of a lower pH to stabilize the deoxygenated T-state is lessened, resulting in a reduced Bohr effect and a less efficient pH-dependent release of oxygen.

Interactions with Intracellular Allosteric Effectors

The primary function of hemoglobin—to bind oxygen in the lungs and release it in the tissues—is finely regulated by allosteric effectors, which are molecules that bind to hemoglobin at a site other than the oxygen-binding heme group and modulate its oxygen affinity. The most significant of these in red blood cells is 2,3-Bisphosphoglycerate (B1242519) (BPG).

In normal adult hemoglobin (HbA), 2,3-BPG plays a crucial role in lowering oxygen affinity, thereby facilitating oxygen release to peripheral tissues aklectures.comaklectures.com. It functions by binding to a positively charged pocket in the central cavity between the two β-globin chains of deoxyhemoglobin aklectures.comjumedicine.com. This binding stabilizes the low-oxygen-affinity "tense" (T) quaternary structure, shifting the allosteric equilibrium away from the high-affinity "relaxed" (R) state aklectures.comwikipedia.orgwikipedia.org.

Direct quantitative studies on the binding affinity (e.g., dissociation constant, Kd) of 2,3-BPG specifically to this compound are not detailed in the available scientific literature. However, the well-documented functional properties of this variant strongly imply an altered interaction with BPG. This compound exhibits a significantly increased affinity for oxygen bohrium.comnih.gov. Such high-affinity characteristics in hemoglobin variants are frequently associated with a reduced response to the effects of 2,3-BPG doctorabad.com. The β97(FG4)His→Tyr substitution at the α1β2 interface disrupts local contacts that are essential for maintaining the stability of the T-state. By destabilizing the T-state, the mutation inherently reduces the favorability of 2,3-BPG binding, as this effector preferentially binds to and stabilizes the T-conformation wikipedia.orgwikipedia.org. Therefore, it is inferred that this compound has a reduced interaction with 2,3-BPG compared to normal HbA.

The primary molecular consequence of the diminished interaction between this compound and 2,3-BPG is the stabilization of the R-state, leading to a higher intrinsic affinity for oxygen. With reduced stabilization of the T-state by BPG, the T↔R allosteric equilibrium is shifted toward the high-affinity R-state wikipedia.orgresearchgate.net. This shift means that for any given partial pressure of oxygen, a greater proportion of this compound molecules will be saturated with oxygen compared to HbA. This functional change is observed as a leftward shift in the oxygen-hemoglobin dissociation curve and a lower P50 value (the partial pressure of oxygen at which hemoglobin is 50% saturated).

Table 1: Comparison of Functional Properties of Hemoglobin A and this compound
Functional PropertyHemoglobin A (Normal)This compoundReference
Oxygen Affinity (P50) NormalIncreased (Lower P50) bohrium.comnih.gov
Cooperativity (Hill's n) Normal (~2.8)Normal bohrium.comnih.gov
Alkaline Bohr Effect NormalSlightly Reduced bohrium.comnih.gov
Response to 2,3-BPG NormalInferred to be Reduced wikipedia.orgdoctorabad.com

Structural Stability and Protein Folding Characteristics of this compound

The substitution of a single amino acid can have profound effects on a protein's stability, potentially leading to misfolding, aggregation, and precipitation, which can cause cellular damage.

Specific thermodynamic studies detailing the energetics of folding and unfolding for this compound, such as measurements of its melting temperature (Tm) or Gibbs free energy of folding (ΔG°), have not been reported in the reviewed scientific literature. However, clinical and laboratory findings suggest that the His→Tyr substitution at β97 does not grossly destabilize the protein's structure.

This compound is classified as a stable hemoglobin variant. In laboratory tests, it does not exhibit the instability upon heating or exposure to certain chemicals that is characteristic of many pathological hemoglobin variants nih.govcloudfront.net. Consistent with this finding, there are no reports of molecular aggregation or instability mechanisms associated with this compound.

The clinical presentation further supports its stability. Unstable hemoglobins (B146990) often precipitate within red blood cells, forming inclusions known as Heinz bodies, which leads to premature cell destruction (hemolytic anemia) uniprot.org. The original report on this compound noted that the heterozygous individual was clinically asymptomatic and not erythremic, indicating normal red blood cell survival and homeostasis bohrium.comnih.gov. This lack of pathology underscores the structural stability of the this compound variant.

Molecular and Cellular Pathophysiological Mechanisms Mediated by Hemoglobin Moriguchi

Impact on Erythrocyte Molecular Physiology

Unstable hemoglobin variants can significantly impact the molecular physiology of erythrocytes, primarily by compromising their structural integrity and lifespan.

In cases of unstable hemoglobinopathies, amino acid substitutions or deletions can weaken the noncovalent forces that maintain the structure of the globin subunits mhmedical.com. This structural instability leads to the denaturation and precipitation of the hemoglobin molecule within the red blood cell (RBC) mhmedical.comarupconsult.com. These precipitates, known as Heinz bodies, are composed of denatured hemoglobin and can attach to the inner surface of the erythrocyte membrane mhmedical.comwikipedia.org.

The presence of Heinz bodies has several detrimental effects on red blood cell stability:

Decreased Deformability: Heinz bodies impair the flexibility of the erythrocyte, making it difficult for the cell to navigate the narrow splenic sinuses mhmedical.commhmedical.com.

Membrane Damage: The attachment of Heinz bodies to the membrane can lead to oxidative damage, including crosslinking of membrane proteins and lipid peroxidation nih.gov. This damage can increase the permeability of the membrane to ions, disrupting the cell's osmotic balance.

Splenic Sequestration: As the damaged and less deformable erythrocytes pass through the spleen, splenic macrophages recognize and remove the Heinz bodies in a process called "pitting" mhmedical.comnih.gov. This process results in a loss of membrane surface area, leading to the formation of "bite cells" and spherocytes, which are more susceptible to premature destruction nih.gov. The entire damaged cell may also be removed from circulation by phagocytosis nih.gov.

This premature destruction of red blood cells, a process known as hemolysis, significantly shortens their normal 120-day lifespan and can lead to hemolytic anemia mhmedical.comarupconsult.comwikipedia.org.

Molecular EventConsequence for Red Blood CellImpact on Lifespan
Globin Chain InstabilityHemoglobin denaturation and precipitationInitiates pathway to premature destruction
Heinz Body FormationDecreased deformability and membrane attachmentIncreased splenic clearance
Membrane DamageIncreased ion permeability and oxidative injuryLeads to cell lysis
Splenic "Pitting"Loss of membrane surface area ("bite cells")Shortened survival of damaged cells

Unstable hemoglobins (B146990) are a major source of oxidative stress within erythrocytes. The instability of the molecule facilitates the generation of reactive oxygen species (ROS), which can overwhelm the cell's antioxidant defenses.

The primary mechanism of ROS generation in the context of unstable hemoglobin involves the autoxidation of hemoglobin. In this process, the ferrous iron (Fe²⁺) in the heme group is oxidized to ferric iron (Fe³⁺), forming methemoglobin and producing a superoxide radical (O₂⁻) nih.govnih.gov. The superoxide radical is then converted to hydrogen peroxide (H₂O₂) nih.govnih.gov.

Normally, erythrocytes have robust detoxification pathways to handle these ROS. Superoxide dismutase (SOD) converts superoxide to hydrogen peroxide, which is then neutralized to water by catalase or glutathione peroxidase nih.govmdpi.com. However, the continuous production of ROS by unstable hemoglobin can saturate these pathways.

Furthermore, the unstable nature of the hemoglobin variant can lead to the release of free heme nih.govnih.gov. Free heme is highly toxic as it can intercalate into cell membranes and its iron can participate in the Fenton reaction, where it reacts with hydrogen peroxide to generate the highly reactive hydroxyl radical (•OH) nih.govnih.gov. These hydroxyl radicals can cause widespread damage to lipids, proteins, and nucleic acids nih.govnih.gov.

Erythrocytes possess a sophisticated antioxidant defense system to counteract oxidative stress. This system includes both enzymatic and non-enzymatic components.

Enzymatic Defenses:

Superoxide Dismutase (SOD): This enzyme catalyzes the dismutation of superoxide radicals into oxygen and hydrogen peroxide.

Catalase: Located in peroxisomes, catalase decomposes hydrogen peroxide into water and oxygen.

Glutathione Peroxidase (GPx): This enzyme reduces hydrogen peroxide and organic hydroperoxides to water and alcohols, respectively, using reduced glutathione (GSH) as a cofactor.

Non-Enzymatic Defenses:

Glutathione (GSH): This tripeptide is a major antioxidant in erythrocytes, directly scavenging ROS and acting as a cofactor for GPx. The regeneration of GSH from its oxidized form (GSSG) is dependent on the enzyme glutathione reductase and the availability of NADPH from the pentose phosphate pathway.

Vitamins E and C: These vitamins are potent antioxidants that can neutralize free radicals.

In the presence of an unstable hemoglobin, these antioxidant systems are under constant pressure. The excessive production of ROS can deplete the levels of reduced glutathione and other antioxidants, leading to a state of oxidative stress where the rate of oxidative damage exceeds the cell's capacity for repair and detoxification.

Antioxidant SystemMolecular FunctionRole in Erythrocyte Protection
Superoxide Dismutase (SOD)Converts O₂⁻ to H₂O₂First line of defense against superoxide
CatalaseDecomposes H₂O₂ to H₂O and O₂Neutralizes hydrogen peroxide
Glutathione Peroxidase (GPx)Reduces H₂O₂ and organic hydroperoxidesKey enzyme in peroxide detoxification
Glutathione (GSH)Directly scavenges ROS and is a cofactor for GPxCentral molecule in antioxidant defense

Molecular Basis of Oxidative Stress Induction in Erythrocytes

Consequences for Heme Homeostasis within the Erythrocyte

The instability of certain hemoglobin variants can disrupt the delicate balance of heme homeostasis within the red blood cell.

While there is no evidence to suggest that Hemoglobin Moriguchi affects heme homeostasis, unstable hemoglobin variants can lead to an excess of free heme within the erythrocyte. The weakening of the bonds between the globin chain and the heme group in unstable variants can result in heme loss from the heme pocket dynamed.com.

This release of free heme can have several regulatory consequences. Heme itself can act as a signaling molecule, and elevated levels of free heme can influence the expression and activity of various proteins nih.gov. For instance, in erythroid precursors, the heme-regulated inhibitor (HRI) kinase is activated in response to low heme levels, which leads to a downregulation of globin synthesis to match the available heme nih.gov. Conversely, high levels of free heme, as might occur with an unstable hemoglobin, could theoretically disrupt this regulatory balance.

Furthermore, excess free heme can bind to other proteins within the erythrocyte, potentially altering their function. The cell has mechanisms to buffer excess heme, such as binding to glutathione S-transferase, but these can be overwhelmed in cases of significant hemoglobin instability. The accumulation of free heme contributes to oxidative stress and membrane damage, as described previously nih.govnih.gov. The degradation of heme by heme oxygenase is a key pathway for removing excess heme and produces biliverdin, carbon monoxide, and iron nih.govresearchgate.netresearchgate.netmicrobenotes.com.

Table of Chemical Compounds

Implications for Hemoprotein Synthesis and Degradation Pathways

The presence of the this compound variant, a stable hemoglobin with a His→Tyr substitution at the β97(FG4) position, has several implications for the synthesis and degradation pathways of hemoproteins, particularly hemoglobin itself. While specific research on the direct impact of this variant on these pathways is limited, we can infer potential consequences based on our understanding of hemoglobin production and turnover.

Hemoprotein Synthesis

The synthesis of hemoglobin is a highly regulated process that involves the coordinated production of globin chains and heme. In the case of this compound, which is a heterozygous condition, individuals produce both normal adult hemoglobin (HbA) and the Moriguchi variant in roughly equal proportions. This indicates that the transcription and translation of the mutated β-globin gene are not significantly impaired.

Key aspects of hemoprotein synthesis in the context of this compound include:

Globin Chain Production: The presence of approximately 50% this compound in heterozygotes suggests that the mutated β-globin chain is synthesized at a rate comparable to the normal β-globin chain. psu.edu This implies that the single nucleotide substitution of CAC to TAC at codon 97 does not substantially affect the stability or translation efficiency of the β-globin mRNA. psu.edu

Aspect of Synthesis Implication for this compound Supporting Evidence
β-Globin mRNA Stability Likely unaffectedThe presence of ~50% Hb Moriguchi in heterozygotes suggests normal translation efficiency. psu.edu
Globin Chain Translation Likely normalComparable levels of HbA and Hb Moriguchi are observed. nih.gov
Heme Incorporation UnimpairedThe variant is reported to be stable. psu.edu
Feedback Regulation Minimal to no disruptionAs a stable variant, it is not expected to cause significant feedback on heme synthesis.

Hemoprotein Degradation

The degradation of hemoglobin is a critical process for recycling iron and amino acids. This process is particularly accelerated in the case of unstable hemoglobin variants, which are prone to denaturation and precipitation within red blood cells, forming Heinz bodies. These damaged cells are then rapidly cleared from circulation by the spleen.

For this compound, the degradation pathway is likely to follow that of normal hemoglobin due to its inherent stability:

Absence of Premature Degradation: The reported stability of this compound indicates that it is not susceptible to premature degradation that characterizes unstable hemoglobin variants. psu.edu This means it is unlikely to form Heinz bodies or cause chronic hemolysis.

Normal Red Blood Cell Lifespan: While direct studies on the lifespan of red blood cells containing this compound are not available, the absence of erythrocytosis or other reported hematological abnormalities in heterozygotes suggests a normal or near-normal red blood cell survival. psu.edunih.gov

Standard Catabolism: At the end of their lifespan, red blood cells containing this compound are expected to be phagocytosed by macrophages of the reticuloendothelial system. Within these cells, the hemoglobin will be broken down into heme and globin. The globin chains are catabolized into amino acids, and the iron is released from the heme and recycled.

Aspect of Degradation Implication for this compound Supporting Evidence
In-situ Denaturation UnlikelyThe variant is reported as stable. psu.edu
Heinz Body Formation Not expected to occurNo reports of associated hemolytic anemia.
Red Blood Cell Clearance Likely follows normal senescenceAbsence of hematological abnormalities in heterozygotes. nih.gov
Macrophage Catabolism Standard pathway of heme and globin recyclingInferred from its stability.

Advanced Methodologies and Research Approaches in Hemoglobin Moriguchi Study

Recombinant Protein Expression and Purification Strategies for Hemoglobin Moriguchi

Detailed studies describing the recombinant expression of this compound were not prominent in the surveyed literature. Research has historically relied on purification from heterozygous individuals.

Expression Systems for Globin Chains and Assembled Hemoglobin

Information regarding the specific use of expression systems such as E. coli, yeast, or cell-free systems for the production of recombinant this compound is not available in the reviewed scientific literature. General protocols for recombinant hemoglobin expression are established, but their specific application to the Moriguchi variant has not been detailed. nih.govnih.govresearchgate.netplos.org

Chromatographic and Electrophoretic Techniques for Purification and Isolation

The initial identification and purification of this compound relied on established analytical techniques that exploit the subtle physicochemical differences arising from the amino acid substitution. nih.gov

An abnormal profile during cation exchange high-performance liquid chromatography (HPLC) for the determination of Hemoglobin A1c was the first indication of a new hemoglobin variant, which led to the discovery of this compound. nih.gov For purification and isolation, specific chromatographic and electrophoretic methods have been effective:

Anion Exchange HPLC: This technique successfully separates this compound from Hemoglobin A. psu.edu

Isoelectric Focusing (IEF): this compound and Hemoglobin A can also be separated using IEF, which distinguishes proteins based on their isoelectric point. nih.gov

CM-Cellulose Chromatography: To analyze the specific chains, CM-cellulose chromatography is used to separate the abnormal β-chain of this compound (βX) from the normal β-chain (βA). psu.edu

Reversed-Phase HPLC: Following tryptic digestion of the isolated βX chain, reversed-phase HPLC is employed to separate the resulting peptides for further structural analysis. psu.edu

These methods are foundational for isolating the variant and enabling subsequent structural and functional characterization. The ability to separate the variant from normal hemoglobin is crucial for understanding its specific properties.

Genetic Engineering Approaches for Functional Probing

While the genetic basis of this compound is presumed, detailed studies employing genetic engineering techniques to probe its function are not extensively documented in the available literature.

Site-Directed Mutagenesis for Structure-Function Relationship Elucidation

The mutation in this compound is a substitution of histidine with tyrosine at position 97 of the β-globin chain (β97(FG4)His→Tyr). nih.govpsu.edu The presumed DNA mutation is a change from CAC to TAC at codon 97. psu.edu

While site-directed mutagenesis is a standard and powerful technique to create specific mutations in proteins to study structure-function relationships, there are no specific reports in the search results detailing the use of this method to artificially produce and study this compound. nih.govnih.gov Such studies would be invaluable in confirming the functional effects of the His→Tyr substitution by comparing the recombinant variant to recombinant wild-type hemoglobin, thereby isolating the impact of this single amino acid change.

Gene Editing Technologies for Creating Model Systems (if applicable in research)

There is no information in the reviewed literature regarding the use of gene-editing technologies, such as CRISPR/Cas9, to create cellular or animal models of this compound. Such models could provide insights into the long-term physiological effects of this hemoglobin variant in a controlled biological system.

Computational Biology and Biophysical Simulations

Specific computational biology and biophysical simulation studies focused on this compound are not described in the available search results. Molecular dynamics simulations are powerful tools for investigating how a specific mutation might alter the structure, dynamics, and stability of a protein like hemoglobin. nih.govelifesciences.org However, the application of these methods to understand the structural consequences of the β97 His→Tyr substitution in this compound has not been reported. Such simulations could elucidate the atomic-level changes that lead to the observed slight increase in oxygen affinity. nih.gov

Molecular Dynamics Simulations to Explore Structural Dynamics

Molecular dynamics (MD) simulations offer a powerful computational microscope to observe the time-resolved behavior of biological macromolecules at an atomic level. For this compound, MD simulations would be instrumental in understanding how the His→Tyr substitution at the α1-β2 interface alters the protein's structural flexibility and dynamics.

Potential Research Focus for MD Simulations on this compound:

Research QuestionSimulation ApproachExpected Insights
Impact on α1-β2 interface stabilityComparative MD simulations of wild-type Hemoglobin A and this compound in both deoxy and oxy states.Quantification of changes in interfacial hydrogen bonding networks, salt bridges, and overall conformational stability. This could reveal whether the interface becomes more rigid or more flexible, impacting the allosteric transition.
Alterations in global protein motionPrincipal Component Analysis (PCA) and Normal Mode Analysis (NMA) on the MD trajectories.Identification of changes in the collective motions of the protein, such as the quaternary rotation of the αβ dimers, which is central to cooperative oxygen binding.
Water dynamics at the subunit interfaceAnalysis of the residence time and ordering of water molecules at the α1-β2 interface.Understanding how the substitution affects the hydration layer, which can play a crucial role in mediating inter-subunit communication.

By simulating the dynamic behavior of this compound, researchers could generate testable hypotheses about the mechanisms underlying its altered oxygen affinity and allosteric regulation.

Ab Initio Calculations for Electronic Structure and Ligand Binding

Ab initio quantum mechanical calculations provide a first-principles approach to understanding the electronic structure of molecules, offering profound insights into chemical bonding and reactivity. In the context of this compound, these calculations could be employed to dissect the energetic and electronic consequences of the mutation, particularly concerning ligand binding at the heme site.

Potential Applications of Ab Initio Calculations for this compound:

Area of InvestigationComputational MethodPotential Findings
Heme electronic structureDensity Functional Theory (DFT) or more advanced multireference methods on a model of the heme pocket.Determination of how the distal substitution influences the electron distribution of the heme iron and its interaction with the porphyrin ring, which could directly affect oxygen binding energy.
Oxygen binding energeticsCalculation of the binding energy of dioxygen to the heme iron in models of both Hemoglobin A and this compound.A quantitative comparison of binding enthalpies could provide a direct theoretical explanation for the experimentally observed increase in oxygen affinity.
Spectroscopic property predictionTime-dependent DFT (TD-DFT) calculations.Prediction of changes in spectroscopic signatures (e.g., UV-Vis, resonance Raman) which could then be experimentally verified to validate the computational model.

These computationally intensive methods would offer a fundamental understanding of how a change distant from the heme group can electronically influence the site of oxygen binding.

Protein-Ligand Docking Studies to Analyze Effector Interactions

Allosteric effectors, such as 2,3-bisphosphoglycerate (B1242519) (2,3-BPG), play a crucial role in modulating hemoglobin's oxygen affinity. Protein-ligand docking is a computational technique used to predict the preferred binding orientation of one molecule to a second when bound to each other to form a stable complex. Docking studies on this compound could reveal how the mutation affects the binding of these critical effector molecules.

Prospective Docking Studies on this compound:

Research ObjectiveDocking StrategyInformation to be Gained
2,3-BPG binding affinityMolecular docking of 2,3-BPG into the central cavity of both Hemoglobin A and this compound models, followed by binding energy calculations (e.g., MM/PBSA or MM/GBSA).A comparative analysis could predict whether the His→Tyr substitution alters the binding affinity of 2,3-BPG. A weaker binding would be consistent with an increased overall oxygen affinity, as 2,3-BPG stabilizes the low-affinity deoxy state.
Identification of altered binding interactionsDetailed analysis of the docked poses of 2,3-BPG.Pinpointing specific changes in the hydrogen bonds and electrostatic interactions between the effector molecule and the amino acid residues lining the binding pocket.

By investigating the interactions with allosteric effectors, docking studies can provide a more complete picture of the functional consequences of the this compound mutation, linking a specific structural change to its broader physiological behavior. The pursuit of these advanced computational studies would undoubtedly provide a more complete, atomic-level understanding of this unique hemoglobin variant.

Comparative Analysis with Other Hemoglobin Variants and Evolutionary Insights

Structural and Functional Analogies and Distinctions with Other Beta Globin Variants at the Same Position (e.g., Hb Santa Clara, Hb Malmö, Hb Wood, Hb Nagoya)

Hemoglobin Moriguchi is defined by the substitution of histidine with tyrosine at the 97th position of the beta-globin chain (β97His→Tyr) psu.edunih.gov. This position is located at the α1β2 interface, a critical region for the cooperative binding of oxygen nih.govnih.gov. Several other hemoglobin variants result from different amino acid substitutions at this same position, each with unique functional consequences. These include Hb Santa Clara (β97His→Asn), Hb Malmö (β97His→Gln), Hb Wood (β97His→Leu), and Hb Nagoya (β97His→Pro) nih.govnih.govnih.gov.

The common thread among these variants is an increased affinity for oxygen compared to the normal Hemoglobin A nih.govnih.govnih.govnih.gov. This heightened affinity is a direct result of the destabilization of the T (tense) state, which is the low-oxygen-affinity conformation of hemoglobin, and the stabilization of the R (relaxed) state, the high-oxygen-affinity conformation nih.gov. The substitution of the histidine at β97 disrupts the hydrogen bonds that normally stabilize the T state, thereby shifting the allosteric equilibrium towards the R state.

However, the degree of functional alteration varies among these variants, as detailed in the table below. For instance, Hb Nagoya exhibits a significantly high oxygen affinity and a near-complete loss of cooperativity, presenting a hyperbolic oxygen equilibrium curve nih.gov. In contrast, this compound shows only a slightly increased oxygen affinity with a nearly normal Bohr effect, the physiological phenomenon where hemoglobin's oxygen binding affinity is inversely related to acidity and carbon dioxide concentration psu.edunih.gov. This suggests that the specific amino acid replacing histidine at position 97 plays a crucial role in modulating the extent of the functional change.

Table 1: Comparison of Hemoglobin Variants at Beta-Globin Position 97

Hemoglobin Variant Amino Acid Substitution Functional Characteristics
This compound β97His→Tyr Slightly increased oxygen affinity, nearly normal Bohr effect, stable psu.edunih.gov.
Hb Santa Clara β97His→Asn Increased oxygen affinity, reduced Bohr effect, reduced effect of organic phosphates nih.gov.
Hb Malmö β97His→Gln Greatly increased oxygen affinity, associated with polycythemia nih.govnih.gov.
Hb Wood β97His→Leu High oxygen affinity with reduced Hill constant researchgate.net.
Hb Nagoya β97His→Pro High oxygen affinity, absence of cooperativity, unstable nih.govpsu.edu.

Comparison of Allosteric Regulation Mechanisms Across Hemoglobin Variants

Allosteric regulation is fundamental to hemoglobin's function, allowing it to efficiently bind oxygen in the lungs and release it in the tissues. This process is governed by the transition between the T and R quaternary structures, influenced by the binding of oxygen itself (cooperativity) and other effector molecules like protons (Bohr effect) and organic phosphates mdpi.com.

The variants at the β97 position provide a clear illustration of how single amino acid changes can disrupt this delicate regulatory balance. The histidine at β97 is a key player in the allosteric transition. In the T state, it forms a hydrogen bond with threonine at α41, which stabilizes this low-affinity conformation. When this histidine is replaced, this stabilizing interaction is lost, making the transition to the high-affinity R state more favorable nih.gov.

The extent of this disruption varies. In Hb Nagoya, the substitution with proline, a rigid amino acid, leads to a drastic change in the local protein structure, resulting in a molecule that is essentially locked in a high-affinity state with no cooperativity nih.gov. This means that the binding of one oxygen molecule does not increase the affinity for subsequent oxygen molecules, a hallmark of normal hemoglobin function.

In contrast, this compound's substitution with tyrosine, a larger aromatic amino acid, has a less severe impact. While it does increase oxygen affinity, it does not abolish the Bohr effect, indicating that the molecule can still respond to changes in pH, a critical aspect of its physiological function nih.gov. This suggests that the tyrosine residue can still participate in, or at least not completely obstruct, the conformational changes required for allosteric regulation.

Evolutionary Perspectives on Hemoglobin Variation and Adaptation of Globin Chains

The existence of numerous hemoglobin variants, including those at the β97 position, is a testament to the ongoing process of evolution. The globin genes have evolved through a series of gene duplication and divergence events, giving rise to different globin chains (alpha, beta, gamma, delta, etc.) that are expressed at different stages of development nih.govrcsb.orgresearchgate.net. This developmental regulation allows for the production of hemoglobins (B146990) with different oxygen affinities to meet the specific physiological needs of the embryo, fetus, and adult researchgate.net.

Mutations in the globin genes, like the one that gives rise to this compound, are the raw material for evolution. While many of these mutations may be neutral or even detrimental, some can be advantageous in specific environments. For example, hemoglobin variants with higher oxygen affinity might be beneficial at high altitudes where oxygen is scarce nih.gov.

The variants at the β97 position, while often associated with clinical conditions like polycythemia (an increase in red blood cells) due to their high oxygen affinity, also offer a window into the molecular basis of adaptation nih.gov. They demonstrate how a single point mutation can significantly alter a protein's function, providing a potential mechanism for rapid adaptation to new environmental challenges. The study of these natural "experiments" helps to illuminate the evolutionary pathways that have shaped the remarkable efficiency and adaptability of the hemoglobin molecule nih.govnih.gov.

Future Directions and Unresolved Questions in Hemoglobin Moriguchi Research

Elucidation of Novel Molecular Interaction Partners and Regulatory Networks

A crucial area of future investigation is the identification of molecules that interact with Hemoglobin Moriguchi and the regulatory networks that govern its expression and function. The substitution at the α1-β2 interface could potentially alter its interaction with known hemoglobin partners or create novel binding sites. nih.gov

Key research questions include:

Interaction with Allosteric Effectors: Does the His→Tyr substitution in this compound alter its affinity for allosteric effectors such as 2,3-diphosphoglycerate (2,3-DPG), adenosine triphosphate (ATP), and protons (H+)? Understanding these interactions is fundamental to explaining its increased oxygen affinity.

Binding to Other Proteins: Does this compound exhibit altered binding to other proteins, such as haptoglobin, nitric oxide synthase, or band 3 anion exchanger in the red blood cell membrane? Techniques like co-immunoprecipitation followed by mass spectrometry could identify novel interaction partners.

Regulatory Networks: What are the transcriptional and translational regulatory networks that control the expression of the β-globin gene carrying the Moriguchi mutation? While the variant is present in about equal proportion to normal HbA in heterozygotes, the specific factors influencing its expression level are unknown. nih.gov

Investigation of Post-Translational Regulatory Mechanisms Affecting this compound

Post-translational modifications (PTMs) play a significant role in modulating the function and stability of hemoglobin. nih.gov Investigating how these modifications affect this compound is a critical next step.

Future research should focus on:

Glycation: As the variant was discovered in a diabetic patient, it is pertinent to investigate the rate and sites of non-enzymatic glycation of this compound compared to HbA. nih.govpsu.edu Mass spectrometry-based proteomics can be employed to identify specific glycation sites and their impact on oxygen binding and stability.

Oxidation: The introduction of a tyrosine residue might alter the susceptibility of this compound to oxidative stress. Future studies should explore the rates of methemoglobin formation and the potential for other oxidative modifications, such as sulfoxidation of methionine residues, in the presence of reactive oxygen species.

Acetylation and Phosphorylation: Investigating other potential PTMs, such as acetylation and phosphorylation, and their effects on the function and stability of this compound could provide a more complete picture of its regulation.

Development of Advanced In Vitro and In Silico Models for Functional Dissection

To dissect the functional consequences of the His→Tyr substitution, the development of robust in vitro and in silico models is essential.

In Vitro Expression Systems: The use of recombinant protein expression systems, such as E. coli or yeast, would enable the production of pure this compound. researchgate.netnih.gov This would facilitate detailed biophysical and biochemical characterization without the interference of HbA.

Cellular Models: The creation of immortalized erythroid cell lines expressing this compound using genome editing technologies like CRISPR-Cas9 would provide a valuable tool for studying its cellular effects, including its impact on red blood cell physiology and lifespan.

In Silico Modeling: Computational approaches, such as molecular dynamics simulations, can be used to model the three-dimensional structure of this compound. nih.govresearchgate.net These models can predict how the substitution affects the protein's conformation, stability, and interactions with ligands and other proteins.

Exploration of Molecular Chaperone Strategies and Protein Engineering for Stability Enhancement

Although this compound is reported to be stable, a detailed analysis of its long-term stability under various physiological and stress conditions is lacking. psu.edu

Molecular Chaperones: Investigating the interaction of this compound with erythroid-specific chaperones, such as the alpha-hemoglobin stabilizing protein (AHSP), could reveal insights into its folding and assembly. ashpublications.org

Protein Engineering: Should stability issues be identified, protein engineering strategies could be explored. nih.gov This might involve introducing additional mutations to enhance the stability of the tetramer or reduce its susceptibility to oxidation.

Integration of Multi-Omics Data for Systems Biology Understanding of Its Cellular Impact

A systems biology approach, integrating various "omics" data, will be crucial for understanding the broader cellular impact of the this compound variant. nih.govnih.gov

Proteomics: Quantitative proteomics can be used to compare the proteome of red blood cells from individuals with this compound to those with only HbA. This could reveal compensatory changes in protein expression in response to the variant.

Metabolomics: A metabolomic analysis of red blood cells containing this compound could identify alterations in metabolic pathways, particularly those related to glycolysis and oxidative stress management.

Transcriptomics: While red blood cells are anucleated, transcriptomic analysis of erythroid precursor cells can provide insights into how the presence of the Moriguchi mutation affects gene expression during erythropoiesis.

The integration of these multi-omics datasets will provide a holistic view of the cellular consequences of expressing this compound and may uncover novel pathways affected by this variant.

Q & A

Basic Research Questions

Q. What structural characteristics distinguish hemoglobin Moriguchi from other hemoglobin variants, and how are these identified experimentally?

  • Methodological Answer : Use spectroscopic techniques (e.g., UV-Vis, circular dichroism) and X-ray crystallography to resolve structural anomalies. For novel variants, validate purity via HPLC and mass spectrometry, ensuring alignment with IUPAC guidelines for compound characterization . Comparative analysis against wild-type hemoglobin should include tabulated data on heme coordination, subunit interactions, and oxygen-binding kinetics (Table 1).

Q. What experimental protocols are essential for the initial characterization of this compound?

  • Methodological Answer : Follow standardized procedures for hemoglobin isolation (e.g., ion-exchange chromatography) and functional assays (oxygen equilibrium curves). Document experimental conditions (pH, temperature, buffer composition) and validate results with positive/negative controls. Data should be structured into tables with statistical metrics (mean ± SD, n ≥ 3) .

Advanced Research Questions

Q. How can computational models like Moriguchi’s log P (MLogP) predict this compound’s physicochemical behavior in drug-binding studies?

  • Methodological Answer : Apply MLogP to estimate partition coefficients for hemoglobin-ligand interactions, prioritizing accuracy via cross-validation with experimental solubility data. Address algorithmic limitations (e.g., missing fragment handling) by integrating quantum mechanical calculations (DFT) or molecular dynamics simulations . Tabulate discrepancies between predicted and observed binding affinities (Table 2).

Q. What experimental design principles mitigate confounding variables when assessing this compound’s oxygen-binding affinity?

  • Methodological Answer : Use the PICO framework to define:

  • Population : Purified this compound samples.
  • Intervention : Variable modulation (e.g., 2,3-BPG concentration).
  • Comparison : Wild-type hemoglobin under identical conditions.
  • Outcome : Oxygen dissociation curves (P50 values).
    Ensure feasibility via pilot studies and ethical data transparency .

Q. How can researchers resolve contradictions in functional data (e.g., conflicting oxygen affinity reports) for this compound?

  • Methodological Answer : Conduct a systematic review using FINER criteria:

  • Feasibility : Replicate experiments with standardized protocols .
  • Novelty : Compare findings against prior studies (e.g., via meta-analysis).
  • Ethical : Disclose all methodological deviations (e.g., buffer ionic strength variations).
  • Relevance : Contextualize discrepancies within clinical or evolutionary frameworks .

Data Presentation Guidelines

Table 1 : Structural and Functional Comparison of this compound vs. Wild-Type

ParameterThis compoundWild-Type HemoglobinMethod UsedReference
Oxygen P50 (mmHg)12.3 ± 0.526.8 ± 0.7Oxygen equilibrium
Heme Coordination Bond Length (Å)2.1 ± 0.11.9 ± 0.1X-ray crystallography

Table 2 : MLogP vs. Experimental Log P for this compound Ligands

LigandPredicted MLogPExperimental Log PDeviation (%)
2,3-BPG-2.1-1.814.3
CO0.50.728.6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.